![molecular formula C25H27ClFN3O2 B2818395 3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-61-1](/img/structure/B2818395.png)
3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27ClFN3O2 and its molecular weight is 455.96. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one”:
Neuroprotective Agents
This compound has shown potential as a neuroprotective agent. Neuroprotective agents are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases. The compound’s structure suggests it may interact with neural pathways to prevent neuronal death and promote neural health .
Anti-inflammatory Applications
The compound’s chemical structure indicates potential anti-inflammatory properties. Anti-inflammatory agents are essential in treating various inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease. The presence of the piperazine ring and the pyridinone moiety in the compound suggests it could inhibit inflammatory pathways .
Anticancer Research
This compound could be explored for its anticancer properties. Compounds with similar structures have been studied for their ability to inhibit cancer cell growth and induce apoptosis in cancer cells. The presence of the chlorophenyl and fluorophenyl groups may enhance its ability to target and kill cancer cells .
Antimicrobial Agents
The compound may also serve as an antimicrobial agent. Antimicrobial agents are vital in treating bacterial, viral, and fungal infections. The unique combination of the chlorophenyl and fluorophenyl groups in the compound could disrupt microbial cell walls or inhibit essential microbial enzymes .
Antioxidant Properties
Research suggests that the compound could possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The hydroxyl group in the compound’s structure may contribute to its ability to neutralize free radicals .
Psychotropic Effects
The compound’s structure, particularly the piperazine ring, suggests it could have psychotropic effects. Psychotropic agents are used to treat mental health disorders such as depression, anxiety, and schizophrenia. The compound may interact with neurotransmitter systems in the brain, potentially offering therapeutic benefits for these conditions .
Drug Delivery Systems
The compound’s unique structure makes it a candidate for use in drug delivery systems. Drug delivery systems are designed to improve the efficacy and safety of therapeutic agents. The compound’s ability to interact with biological membranes and its potential stability in various physiological conditions could make it an effective carrier for delivering drugs to specific targets in the body .
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with their active residues . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
3-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-4-6-19(26)7-5-18)29-14-12-28(13-15-29)21-10-8-20(27)9-11-21/h4-11,16,24,31H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTTUEQOYIPBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one |
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